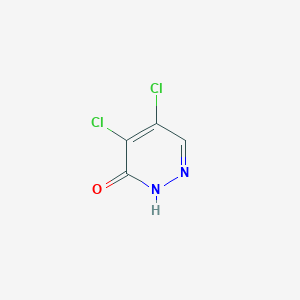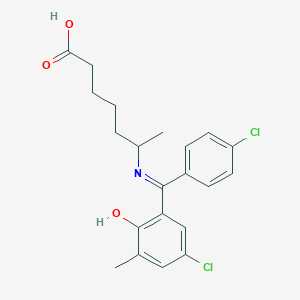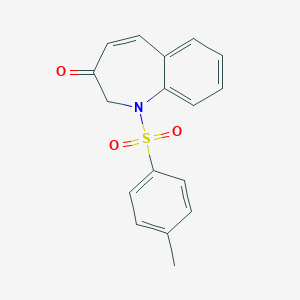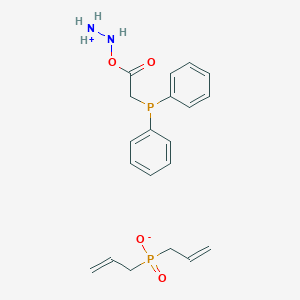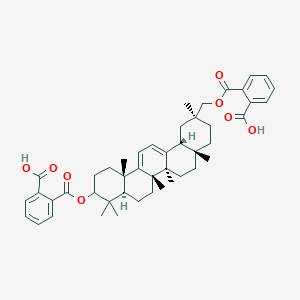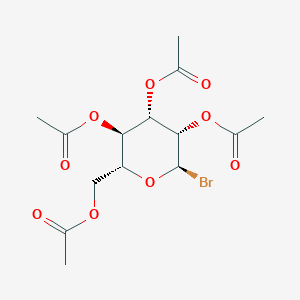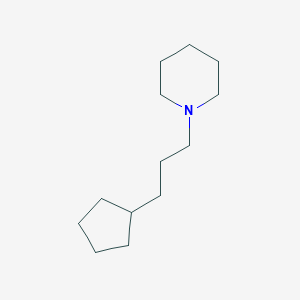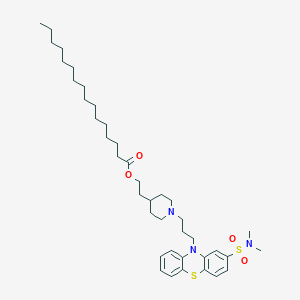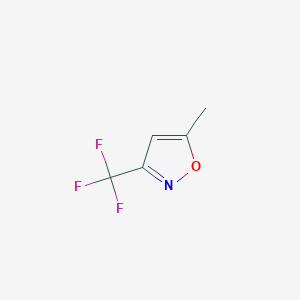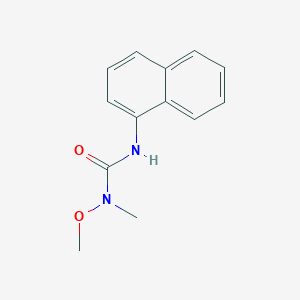
Urea, 1-methoxy-1-methyl-3-(1-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-methoxy-1-methyl-3-(1-naphthyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and ether. This compound is also known as N-methyl-N-(1-naphthyl) urea and is abbreviated as MNNU.
Mécanisme D'action
MNNU inhibits PKC activity by binding to the catalytic domain of the enzyme. This binding prevents the activation of PKC by other signaling molecules, thereby inhibiting its downstream signaling pathways. The inhibition of PKC activity by MNNU has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
MNNU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MNNU has also been shown to inhibit the replication of viruses such as HIV and HCV. It has been suggested that MNNU could be used as a potential therapeutic agent for the treatment of cancer and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
MNNU has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MNNU is also soluble in organic solvents, which makes it suitable for use in various assays. However, MNNU has some limitations, such as its low water solubility and potential toxicity at high concentrations. Care should be taken when handling MNNU to avoid exposure to skin and eyes.
Orientations Futures
There are several future directions for the use of MNNU in scientific research. One potential application is in the development of novel anticancer and antiviral therapies. MNNU could also be used as a tool to study the role of PKC in various cellular processes. Further research is needed to explore the potential applications of MNNU and to optimize its activity and selectivity.
Méthodes De Synthèse
The synthesis of MNNU involves the reaction of 1-naphthyl isocyanate with N-methyl-N-(2-hydroxyethyl) amine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of MNNU is around 70-80%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
MNNU has been widely used in scientific research due to its ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of PKC activity by MNNU has been shown to have anticancer and antiviral effects.
Propriétés
Numéro CAS |
102613-40-1 |
|---|---|
Nom du produit |
Urea, 1-methoxy-1-methyl-3-(1-naphthyl)- |
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
1-methoxy-1-methyl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C13H14N2O2/c1-15(17-2)13(16)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,14,16) |
Clé InChI |
DACLSIFKQIYBEU-UHFFFAOYSA-N |
SMILES |
CN(C(=O)NC1=CC=CC2=CC=CC=C21)OC |
SMILES canonique |
CN(C(=O)NC1=CC=CC2=CC=CC=C21)OC |
Autres numéros CAS |
102613-40-1 |
Synonymes |
1-Methoxy-1-methyl-3-(1-naphtyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B26415.png)
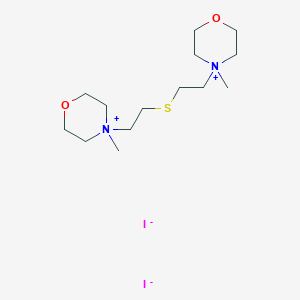
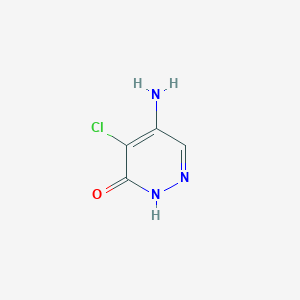
![(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B26423.png)
